molecular formula C7H8O<br>CH3C6H4OH<br>C7H8O B1677501 o-Cresol CAS No. 95-48-7

o-Cresol

Cat. No. B1677501
CAS RN: 95-48-7
M. Wt: 108.14 g/mol
InChI Key: QWVGKYWNOKOFNN-UHFFFAOYSA-N
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Patent
US04658042

Procedure details

The resinous or gelous materials which were formed from phenol, hydroquinone, or p-benzoquinone by the reactions in Example 1 described above were practically insoluble not only in hot water but also in solvents such as acetone, benzene, xylene, chloroform, and pyridine, and were insoluble in molten maleic anhydride at 150° C. Incidentally, the resinous or gelatinous materials which were formed from cresol or xylenol were insoluble in hot water, but soluble in solvents such as acetone. These resinous or gelous materials showed considerable adhesiveness, and it may be readily presumed that once resinous materials are formed in and deposited on the apparatus, they will cause to bring scales by a rapid formation of fumaric acid and will result cloggings of apparatuses and pipes.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[OH2:1].CC(C)=[O:4].C1C=CC=CC=1.[C:12]1([CH3:19])[C:13]([CH3:18])=[CH:14][CH:15]=[CH:16][CH:17]=1>C1(=O)OC(=O)C=C1.N1C=CC=CC=1.C(Cl)(Cl)Cl>[C:12]1([CH3:19])[C:13]([OH:4])=[CH:14][CH:15]=[CH:16][CH:17]=1.[C:12]1([OH:1])([CH3:19])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]1[CH3:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(\C=C/C(=O)O1)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1O)C
Name
Type
product
Smiles
C1(C(C=CC=C1)C)(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04658042

Procedure details

The resinous or gelous materials which were formed from phenol, hydroquinone, or p-benzoquinone by the reactions in Example 1 described above were practically insoluble not only in hot water but also in solvents such as acetone, benzene, xylene, chloroform, and pyridine, and were insoluble in molten maleic anhydride at 150° C. Incidentally, the resinous or gelatinous materials which were formed from cresol or xylenol were insoluble in hot water, but soluble in solvents such as acetone. These resinous or gelous materials showed considerable adhesiveness, and it may be readily presumed that once resinous materials are formed in and deposited on the apparatus, they will cause to bring scales by a rapid formation of fumaric acid and will result cloggings of apparatuses and pipes.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[OH2:1].CC(C)=[O:4].C1C=CC=CC=1.[C:12]1([CH3:19])[C:13]([CH3:18])=[CH:14][CH:15]=[CH:16][CH:17]=1>C1(=O)OC(=O)C=C1.N1C=CC=CC=1.C(Cl)(Cl)Cl>[C:12]1([CH3:19])[C:13]([OH:4])=[CH:14][CH:15]=[CH:16][CH:17]=1.[C:12]1([OH:1])([CH3:19])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]1[CH3:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(\C=C/C(=O)O1)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1O)C
Name
Type
product
Smiles
C1(C(C=CC=C1)C)(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.